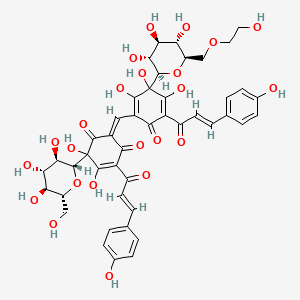
(E)-5,6-dihydroxy-4-((E)-3-(4-hydroxyphenyl)acryloyl)-2-((2,3,4-trihydroxy-5-((E)-3-(4-hydroxyphenyl)acryloyl)-6-oxo-3-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)cyclohexa-1,4-dien-1-yl)methylene)-6-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)cyclohex-4-ene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Safflower red is a polyketide synthase-derived quinochalcone glucoside red pigment originally isolated from C. tinctorius that has diverse biological activities. Safflower red (100 and 200 µM) inhibits LPS-induced decreases in collagen II and aggrecan levels and reverses LPS-induced increases in TNF expression in isolated rat nucleus pulposus cells. It reverses decreases in serum glutathione (GSH) and superoxide dismutase (SOD) levels and increases in serum malondialdehyde (MDA) levels, as well as decreases infarct area and brain edema induced by middle cerebral artery occlusion (MCAO), in a rat model of cerebral ischemia-reperfusion injury when administered at a dose of 40 mg/kg. Formulations containing safflower red have been used in the food, cosmetics, and clothing industries.
Carthamin is composed of two chalcones; from Carthamus tinctorius; the conjugated bonds cause a red color; derived from precarthamin by a decarboxylase.
生物活性
The compound (E)-5,6-dihydroxy-4-((E)-3-(4-hydroxyphenyl)acryloyl)-2-((2,3,4-trihydroxy-5-((E)-3-(4-hydroxyphenyl)acryloyl)-6-oxo-3-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)cyclohexa-1,4-dien-1-yl)methylene)-6-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)cyclohex-4-ene-1,3-dione (CAS: 36338-96-2) is a complex polyphenolic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C43H42O22, with a molecular weight of 910.78 g/mol. The structure features multiple hydroxyl groups and phenolic functionalities that are characteristic of flavonoids and related polyphenolic compounds. These structural elements are critical for its biological activity.
Antioxidant Activity
Numerous studies have highlighted the antioxidant properties of polyphenolic compounds. The presence of hydroxyl groups in the compound's structure likely contributes to its ability to scavenge free radicals and reduce oxidative stress. Research indicates that compounds with multiple hydroxyl groups exhibit enhanced antioxidant capacity due to their ability to donate electrons and stabilize free radicals .
Antimicrobial Effects
Flavonoids and related compounds have demonstrated significant antimicrobial activity against various bacterial strains. The compound's structural features suggest it may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways. For instance:
- Gram-positive bacteria : The compound may exhibit stronger activity against Gram-positive bacteria due to their more accessible cell wall structures compared to Gram-negative bacteria .
Cytotoxicity
Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism of action is hypothesized to involve the induction of apoptosis through the activation of caspases or modulation of signaling pathways associated with cell survival .
Case Studies and Research Findings
- Antioxidant Studies : A study evaluating various flavonoids found that those with multiple hydroxyl substituents showed superior antioxidant activity compared to their methylated counterparts .
- Antimicrobial Research : In vitro tests demonstrated that related flavonoids exhibited minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL against specific bacterial strains . This suggests that the compound could be effective in treating infections caused by resistant bacteria.
Data Table: Summary of Biological Activities
科学的研究の応用
Pharmacological Applications
Antioxidant Properties
Research indicates that compounds with similar structures to (E)-5,6-dihydroxy derivatives exhibit significant antioxidant activities. These properties are crucial for protecting cells from oxidative stress and may have implications in preventing chronic diseases such as cancer and cardiovascular disorders .
Anticancer Activity
Chalcones and their derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For example:
- Breast Cancer : Studies have demonstrated that similar compounds can induce apoptosis in breast cancer cells by activating specific signaling pathways .
- Lung Cancer : Research suggests that these compounds may inhibit tumor growth and metastasis in lung cancer models .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Evidence suggests that it can inhibit the growth of certain bacteria and fungi. For instance:
- Bacterial Infections : Studies show effectiveness against Gram-positive bacteria such as Staphylococcus aureus.
- Fungal Infections : The compound has demonstrated antifungal activity against Candida species .
Biochemical Applications
Enzyme Inhibition
The intricate structure of (E)-5,6-dihydroxy compounds allows them to act as enzyme inhibitors. This property is particularly valuable in drug design for conditions where enzyme overactivity is a concern. For example:
- Tyrosinase Inhibition : Compounds similar to this structure have been shown to inhibit tyrosinase activity, which is relevant in skin whitening products and the treatment of hyperpigmentation disorders .
Drug Formulation
Due to its bioactive properties and structural complexity, this compound can be incorporated into drug formulations aimed at enhancing therapeutic efficacy. Its stability and solubility profiles make it a candidate for various dosage forms including:
- Topical Applications : Creams and gels designed for skin conditions.
- Oral Formulations : Tablets or capsules targeting systemic diseases .
Case Studies
- Chalcone Derivatives in Cancer Therapy
- Antimicrobial Activity Assessment
特性
CAS番号 |
36338-96-2 |
|---|---|
分子式 |
C43H42O22 |
分子量 |
910.78 |
IUPAC名 |
(2E)-5,6-dihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[[2,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(2-hydroxyethoxymethyl)oxan-2-yl]cyclohexa-1,4-dien-1-yl]methylidene]cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C45H46O23/c46-13-14-66-17-27-33(55)35(57)37(59)43(68-27)45(65)39(61)23(31(53)29(41(45)63)25(51)12-6-19-3-9-21(49)10-4-19)15-22-30(52)28(24(50)11-5-18-1-7-20(48)8-2-18)40(62)44(64,38(22)60)42-36(58)34(56)32(54)26(16-47)67-42/h1-12,15,26-27,32-37,42-43,46-49,54-59,61-65H,13-14,16-17H2/b11-5+,12-6+,22-15+/t26-,27-,32-,33-,34+,35+,36-,37-,42-,43-,44?,45?/m1/s1 |
InChIキー |
WLYGSPLCNKYESI-HTALNNRZSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C(C(=C(C2=O)C=C3C(=O)C(=C(C(C3=O)(C4C(C(C(C(O4)CO)O)O)O)O)O)C(=O)C=CC5=CC=C(C=C5)O)O)(C6C(C(C(C(O6)COCCO)O)O)O)O)O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Carthamin; Natural Red 26; Liofresh Red CR; Safflower red; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















